molecular formula C21H20N2O B6082184 2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL

2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL

Cat. No.: B6082184
M. Wt: 316.4 g/mol
InChI Key: GOHAPUSOUDXCJZ-PXLXIMEGSA-N
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Description

2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a phenolic group and a dibenzylhydrazine moiety, which contribute to its distinctive chemical behavior and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,2-dibenzylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives

Mechanism of Action

The mechanism of action of 2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its ability to form stable complexes with metal ions, which can enhance its reactivity and biological activity. The phenolic hydroxyl group and the imine nitrogen atom serve as coordination sites for metal ions, facilitating the formation of metal-ligand complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to the presence of the dibenzylhydrazine moiety, which imparts distinct steric and electronic properties. This structural feature enhances its ability to form stable metal complexes and contributes to its potential biological activities .

Properties

IUPAC Name

2-[(E)-(dibenzylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21-14-8-7-13-20(21)15-22-23(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHAPUSOUDXCJZ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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